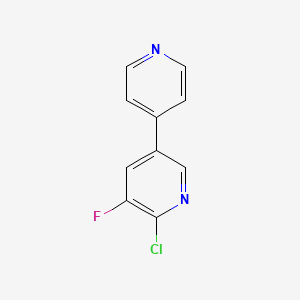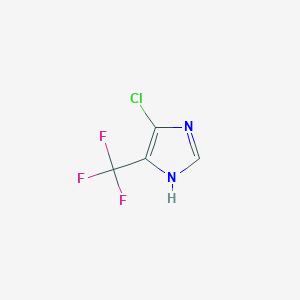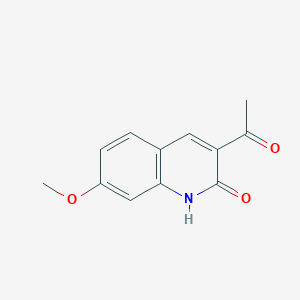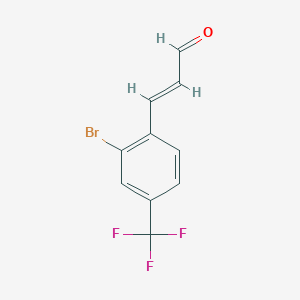![molecular formula C6H11ClFNS B13121943 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride is a chemical compound with the molecular formula C6H11ClFNS. It is characterized by a spirocyclic structure containing a fluorine atom, a sulfur atom, and a nitrogen atom.
Méthodes De Préparation
The synthesis of 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride involves several synthetic routes. One common method includes the annulation of the cyclopentane ring, which can be achieved through different approaches. These approaches typically involve the use of readily available starting materials and conventional chemical transformations. The reaction conditions often require minimal chromatographic purifications to yield the desired compound .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Applications De Recherche Scientifique
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds, enhancing its binding affinity to target molecules. The sulfur and nitrogen atoms contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride can be compared with other similar compounds, such as:
7-Fluoro-5-oxa-2-azaspiro[3.4]octane Hydrochloride: This compound contains an oxygen atom instead of a sulfur atom, which may result in different chemical and biological properties.
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride: This compound contains an additional fluorine atom, which may enhance its reactivity and binding affinity.
6-Azaspiro[2.5]octane Hydrochloride: This compound has a different spirocyclic structure, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of fluorine, sulfur, and nitrogen atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H11ClFNS |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
7-fluoro-5-thia-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H10FNS.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H |
Clé InChI |
IFQBDMAPGHCCKL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CSC12CNC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


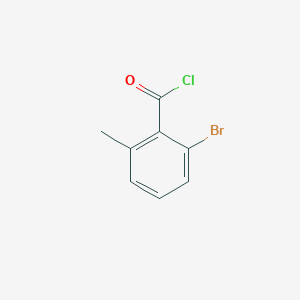

![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)

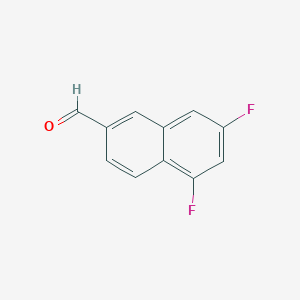

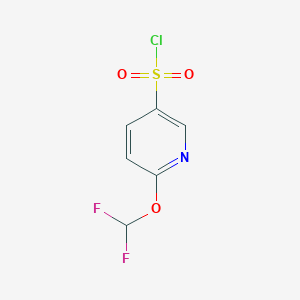
![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
